molecular formula C20H21ClN2O3 B268209 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B268209
M. Wt: 372.8 g/mol
InChI Key: XDDKHRVORBHJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a derivative of the nonsteroidal anti-inflammatory drug, flurbiprofen, and has been shown to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By inhibiting COX activity, 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has the advantage of exhibiting anti-inflammatory and analgesic properties, which make it a useful tool for studying inflammation and pain in animal models. However, its mechanism of action is similar to other nonsteroidal anti-inflammatory drugs, such as aspirin and ibuprofen, which may limit its usefulness in some experiments.

Future Directions

For 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide include studying its potential use in treating chronic pain and inflammation in humans. 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may also be useful in studying the role of prostaglandins in other physiological processes, such as fever and blood clotting. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide for different experimental models.

Synthesis Methods

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with tetrahydro-2-furanmethanol to produce 4-chlorobenzoyl tetrahydrofuranmethanol. This intermediate is then reacted with flurbiprofen amide to produce 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

Scientific Research Applications

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential use in scientific research due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have analgesic effects in animal models of pain.

properties

Product Name

4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H21ClN2O3/c21-16-7-3-14(4-8-16)12-19(24)23-17-9-5-15(6-10-17)20(25)22-13-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2,(H,22,25)(H,23,24)

InChI Key

XDDKHRVORBHJKY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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